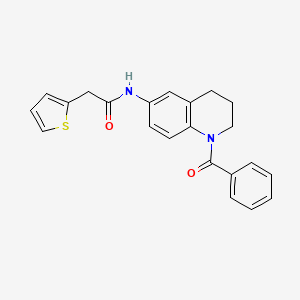

![molecular formula C19H18N4OS B6569129 3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 946299-75-8](/img/structure/B6569129.png)

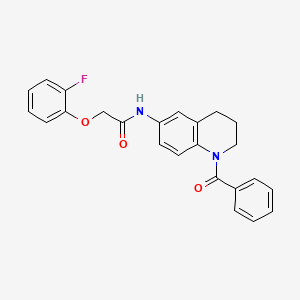

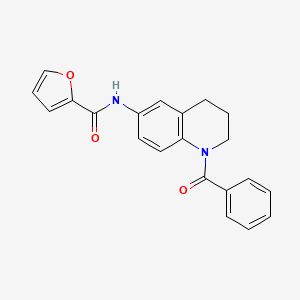

3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazoles and thiadiazines are classes of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities . They are known to exhibit antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The ability of these compounds to form specific interactions with different target receptors makes them valuable in drug design and development .

Synthesis Analysis

1,3,4-Thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis

The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques, including IR and NMR .Aplicaciones Científicas De Investigación

3,3-Diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide has a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of proteins, as well as for developing new drugs. It has also been used to study the effects of drugs on the central nervous system and to study the effects of drugs on the cardiovascular system. In addition, it has been used in the development of new cancer drugs and has been used in the development of new antiviral drugs.

Mecanismo De Acción

Target of Action

The primary target of F2079-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .

Mode of Action

F2079-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F2079-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage and, ultimately, cell death via mitotic catastrophe .

Biochemical Pathways

The inhibition of WEE1 by F2079-0123 affects the G2/M and S-phase checkpoints of the cell cycle . By reducing the phosphorylation of CDC2 (CDK1), F2079-0123 permits cells to proceed through the cell cycle with an accumulation of DNA damage .

Result of Action

The result of F2079-0123’s action is the induction of mitotic catastrophe and apoptosis in cancer cells . This is due to the accumulation of DNA damage as cells are permitted to proceed through the cell cycle without the usual checks and balances provided by WEE1 .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide in laboratory experiments include its high solubility in water and its low cost. In addition, the compound is relatively stable and is not easily degraded. However, one of the main limitations of using this compound in laboratory experiments is its low bioavailability, which means that it is not easily absorbed by the body.

Direcciones Futuras

There are a number of potential future directions for the use of 3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide. These include further research into the compound’s mechanism of action, its potential therapeutic applications, and its potential interactions with other drugs. In addition, further research into the compound’s pharmacokinetics and pharmacodynamics could provide insight into its potential use in clinical settings. Finally, further research into the compound’s potential toxicity and adverse effects could help to ensure its safe use in the future.

Métodos De Síntesis

3,3-Diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is typically synthesized through the reaction of ethyl propionate, phenylhydrazine, and ethyl 3-aminothiopropionate. The reaction takes place in the presence of a catalyst such as sodium hydroxide and is typically carried out in an aqueous solution. The reaction yields a product with a yield of around 80%.

Safety and Hazards

While specific safety and hazard information for “3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide” is not available, it’s important to note that the safety of such compounds would depend on their specific chemical structure and properties. Some 1,2,4-triazoles and thiadiazines have been found to exhibit cytotoxic activity .

Análisis Bioquímico

Biochemical Properties

3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . The nature of these interactions involves the inhibition of enzyme activity, which can lead to altered metabolic pathways and cellular processes. For instance, the inhibition of carbonic anhydrase by this compound can affect pH regulation and ion transport in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death . Additionally, this compound can alter the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of target enzymes, leading to their inhibition and subsequent disruption of metabolic pathways . For example, the inhibition of cholinesterase by this compound can result in the accumulation of acetylcholine, affecting neurotransmission and muscle function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in certain tissues, influencing its localization and bioavailability . This distribution pattern is essential for understanding its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in biochemical reactions .

Propiedades

IUPAC Name |

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c24-17(20-18-21-22-19-23(18)11-12-25-19)13-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKWQKXUANYOCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NN=C(N21)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

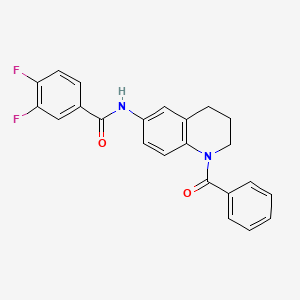

![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)

![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)